(4-BENZYLPIPERAZINO){3-[(4-BENZYLPIPERAZINO)CARBONYL]-1-METHYL-1H-PYRAZOL-5-YL}METHANONE
Overview
Description
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) is a complex organic compound that features a pyrazole ring and two benzylpiperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Attachment of Benzylpiperazine Moieties: The benzylpiperazine units are introduced through nucleophilic substitution reactions, where the pyrazole ring acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action can include inhibition of succinate dehydrogenase, which is part of the mitochondrial respiration chain .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: This compound features a similar pyrazole ring but with different substituents.
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-4-methyl-: Another pyrazole derivative with additional methyl groups.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole compound with carboxylic acid functionality.
Uniqueness
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis(4-benzylpiperazine) is unique due to its combination of a pyrazole ring with benzylpiperazine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(4-benzylpiperazine-1-carbonyl)-2-methylpyrazol-3-yl]-(4-benzylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-30-26(28(36)34-18-14-32(15-19-34)22-24-10-6-3-7-11-24)20-25(29-30)27(35)33-16-12-31(13-17-33)21-23-8-4-2-5-9-23/h2-11,20H,12-19,21-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMACPYHWRXYVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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